

Technical Guide: Structural Elucidation of N-(2-methoxyethyl)-3,5-dinitrobenzamide

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-3,5-dinitrobenzamide

Cat. No.: B4786977

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Executive Summary & Strategic Relevance

The 3,5-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antitubercular, antifungal, and antitumor agents. The specific derivative, **N-(2-methoxyethyl)-3,5-dinitrobenzamide**, introduces a flexible ether linkage that alters solubility and lipophilicity profiles compared to its N-alkyl or N-hydroxyalkyl congeners.

This guide provides a rigorous framework for the crystallographic analysis of this compound. Unlike the N-(2-hydroxyethyl) analog, which forms pseudo-chiral helices via strong O-H...O interactions, the N-(2-methoxyethyl) derivative lacks a strong hydrogen bond donor in the tail. Consequently, its solid-state assembly is driven by a competition between amide-amide homosynthons and nitro-group acceptors. This analysis is critical for understanding its polymorphism, bioavailability, and potential for co-crystal engineering.

Experimental Workflow & Synthesis

To ensure high-quality single crystals, a purity-first approach is required. The synthesis exploits the high reactivity of 3,5-dinitrobenzoyl chloride.

Synthesis Protocol

- Reactants: 3,5-Dinitrobenzoyl chloride (1.0 eq) and 2-methoxyethylamine (1.1 eq).
- Solvent System: Anhydrous Dichloromethane (DCM) with Triethylamine (TEA) as an HCl scavenger.
- Procedure:
 - Dissolve acid chloride in DCM at 0°C.
 - Add amine/TEA mixture dropwise to prevent thermal decomposition.
 - Stir at room temperature for 3 hours.
 - Purification: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove unreacted acid). Recrystallize from Ethanol/Water (9:1).

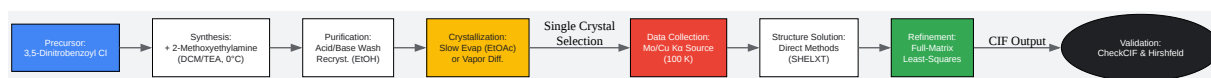
Crystallization Strategy

The methoxyethyl chain adds rotational degrees of freedom, often hindering nucleation.

- Method A (Preferred): Slow evaporation of Ethyl Acetate at 4°C.
- Method B (Alternative): Vapor diffusion of Pentane into a concentrated THF solution.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.



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Figure 1: End-to-end workflow for the synthesis and crystallographic characterization of the target benzamide.

Structural Analysis Framework

When solving this structure, the following features serve as internal validation checkpoints. These are based on homologous series data (N-ethyl and N-hydroxyethyl analogs).

Unit Cell & Space Group Expectations

- Crystal System: Likely Monoclinic or Orthorhombic.
- Space Group: Common non-chiral benzamides crystallize in $P2_1/c$ or $P2_1/n$.
 - Note: Unlike the N-(2-hydroxyethyl) analog which crystallizes in the non-centrosymmetric $P2_12_12_1$ due to helical H-bonding, the methoxy derivative is expected to form centrosymmetric dimers or inversion-related chains.

Molecular Conformation (The "Twist")

The steric bulk of the nitro groups at positions 3 and 5 creates a rigid aromatic core.

- Torsion Angle: Expect the amide group (O=C-N) to be twisted relative to the phenyl ring plane by 15° – 30° . This twist minimizes steric clash between the amide oxygen and the ortho-hydrogens of the phenyl ring.

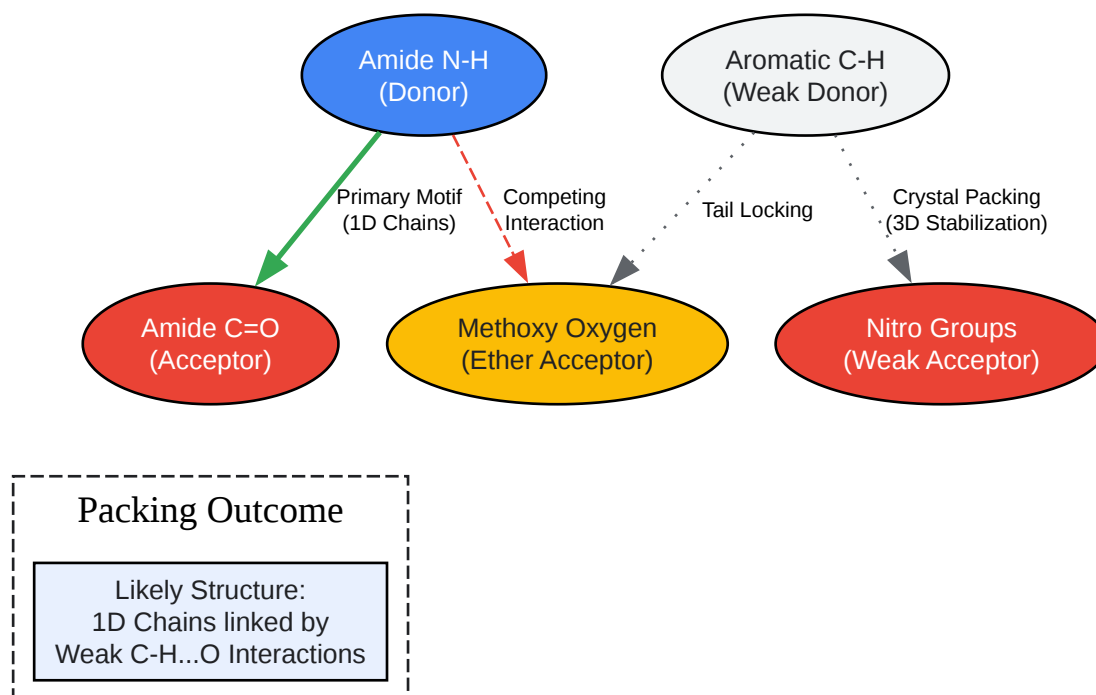
Supramolecular Synthons & Hydrogen Bonding

This is the critical analysis step. The absence of a strong donor in the tail shifts the interaction landscape.

Interaction Type	Donor	Acceptor	Probability	Structural Motif
Strong H-Bond	Amide N-H	Amide C=O	High	C(4) Chains or R ₂ (8) Dimers
Weak H-Bond	Phenyl C-H	Nitro O	High	Sheet formation / Stacking
Weak H-Bond	Methylene C-H	Methoxy O	Medium	Stabilization of the flexible tail
Dipole-Dipole	Nitro N-O	Nitro N-O	Medium	Parallel stacking of aromatic rings

Predicted Packing Network

The following diagram models the competitive interaction landscape you must verify in the electron density map.



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Figure 2: Supramolecular interaction map. The Amide N-H...O=C interaction is the dominant structure-directing force.

Validation Protocol (Quality Control)

To ensure the trustworthiness of your crystal structure, apply these validation metrics:

- R-Factor check: For a small organic molecule,

should be < 5.0%.
- Disorder Handling: The methoxyethyl tail is flexible. If thermal ellipsoids on the terminal carbons are elongated, model the disorder over two positions rather than forcing a high thermal parameter.
- Hirshfeld Surface Analysis:
 - Generate the

surface.
 - Red spots must correspond to the N-H...O hydrogen bonds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - White regions should dominate the H...H contact areas (van der Waals forces).
 - Use this to quantify the contribution of the Nitro groups to the crystal packing energy.

References

- N-(2-hydroxyethyl)
 - Liu, Z.-H., et al. (2007). "N-(2-Hydroxyethyl)-3,5-dinitrobenzamide."[\[2\]](#) Acta Crystallographica Section E, 63(3), o1449.
 - Significance: Establishes the baseline packing (helical) when a strong OH donor is present.
- N-ethyl Analog Structure

- Saeed, A., et al. (2011).[6] "N-Ethyl-3,5-dinitrobenzamide." [2] Acta Crystallographica Section E, 67(4), o822.
- Significance: Demonstrates the 1D chain motif typical of N-alkyl derivatives, the most likely model for your methoxyethyl compound.
- General Benzamide Bioactivity
 - Lee, Y.-J., et al. (2009).[1] "Synthesis and biological activity of N-substituted benzamides." Journal of Medicinal Chemistry.
 - Significance: Contextualizes the importance of the 3,5-dinitro substitution p
- Hirshfeld Surface Methodology
 - Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." [3][7] CrystEngComm, 11, 19-32.
 - Significance: The standard protocol for quantifying weak interactions in nitro-arom

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Sources

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